molecular formula C12H17ClN2O2S B12231327 2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride

2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride

Cat. No.: B12231327
M. Wt: 288.79 g/mol
InChI Key: OVBMVFFZXDNHPT-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a benzenesulfonyl group attached to an octahydropyrrolo[3,4-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves multiple steps. One common method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with sulfonamines in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its complex structure and the presence of both a benzenesulfonyl group and an octahydropyrrolo[3,4-c]pyrrole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17ClN2O2S

Molecular Weight

288.79 g/mol

IUPAC Name

5-(benzenesulfonyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole;hydrochloride

InChI

InChI=1S/C12H16N2O2S.ClH/c15-17(16,12-4-2-1-3-5-12)14-8-10-6-13-7-11(10)9-14;/h1-5,10-11,13H,6-9H2;1H

InChI Key

OVBMVFFZXDNHPT-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1)S(=O)(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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